![molecular formula C18H19Cl2NO3 B3036231 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide CAS No. 339020-55-2](/img/structure/B3036231.png)
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Overview
Description
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide (4-DCPMP-4-OH) is a synthetic organic compound that has been studied for its potential medical applications. It is a member of the family of compounds known as phenoxyalkanols, which have been used in a variety of pharmaceutical and industrial applications. 4-DCPMP-4-OH has been investigated for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of certain cancers.
Scientific Research Applications
Synthesis of Complex Molecules : This compound plays a role in the synthesis of complex molecular structures. For example, it is used in the synthesis of 1,3,2-dioxathiolane-4-methylene-2-oxides, which are potential allene oxide equivalents, a significant class of organic compounds (Shipman, Thorpe, & Clemens, 1999).
Formation of Hydroxide-Catalyzed Decomposition : The compound is involved in the hydroxide-catalyzed decomposition of benzoquinone-imine dyes. This process is essential for understanding the kinetics and mechanism of dye degradation, which has practical implications in fields like environmental chemistry (Barra, Tan, & Wong, 2004).
Catalytic Reactions : It is used in catalytic processes, such as the direct catalytic asymmetric Mannich-type reaction, which synthesizes either anti- or syn-α-Hydroxy-β-Amino Ketones. This application is critical in the pharmaceutical industry for developing new drugs (Trost, Jaratjaroonphong, & Reutrakul, 2006).
Electropolymerization and Sensing Applications : The compound is also relevant in the electropolymerization of phenylphenols, showcasing its potential in creating sensitive layers for detecting specific chemicals in organic media. This application is significant in sensor technology and environmental monitoring (Kiss et al., 2022).
Formation of Molecular Complexes : It contributes to the formation of molecular complexes with noncentrosymmetric structures, which are useful in nonlinear optics. This is relevant in the field of materials science, particularly in the development of new optical materials (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
properties
IUPAC Name |
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-12(21(2)23)8-17(22)15-9-14(19)10-16(20)18(15)24-11-13-6-4-3-5-7-13/h3-7,9-10,17,22H,8,11H2,1-2H3/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHNIHEQWMNSP-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+](C)[O-])CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=[N+](/C)\[O-])/CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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